molecular formula C10H17BO2 B8226407 (1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

Cat. No.: B8226407
M. Wt: 180.05 g/mol
InChI Key: IMQDCOPICJMJPI-OORONAJNSA-N
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Description

(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decane is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane typically involves the reaction of boron-containing precursors with organic molecules under controlled conditions. One common method includes the use of boronic acids or boronates, which react with cyclic ethers or alcohols to form the desired tricyclic structure. The reaction conditions often require catalysts such as palladium or nickel complexes to facilitate the formation of the boron-carbon bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity reagents and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to ensure high yields and purity of the final product. Advanced purification techniques, including chromatography and crystallization, are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron atom to a borohydride or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boron atom typically yields boronic acids, while reduction can produce borohydrides. Substitution reactions result in the formation of various boron-containing organic compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules. Its boron atom can interact with biological targets, making it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.

Industry

Industrially, (1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane is used in the production of advanced materials, such as polymers and ceramics, where its boron content imparts desirable properties like thermal stability and hardness.

Mechanism of Action

The mechanism of action of (1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane involves its interaction with molecular targets through its boron atom. The boron atom can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, altering their function or stability. This interaction can modulate biological pathways and processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boron-containing tricyclic molecules, such as boronated naphthalenes and boronated anthracenes. These compounds share structural similarities but differ in their specific functional groups and reactivity.

Uniqueness

What sets (1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane apart is its unique combination of a tricyclic framework with a boron atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO2/c1-9(2)6-4-7(9)10(3)8(5-6)12-11-13-10/h6-8,11H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQDCOPICJMJPI-OORONAJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1OC2CC3CC(C3(C)C)C2(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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